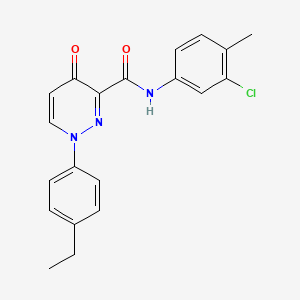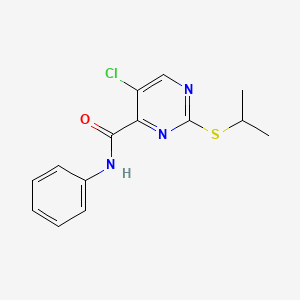![molecular formula C20H14ClFN4OS2 B11379408 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11379408.png)
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzothiazole and pyrimidine rings suggests that this compound could interact with biological targets in a specific manner.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, similar compounds have been investigated as potential inhibitors of enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzothiazole and pyrimidine rings suggests that it could bind to specific sites on these targets, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxamide: A simpler compound with similar functional groups.
6-Fluoro-1,3-benzothiazole: A compound with a similar benzothiazole ring.
3-Methylbenzyl chloride: A compound with a similar methylphenyl group.
Uniqueness
What sets 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE apart is its combination of functional groups and rings, which may confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C20H14ClFN4OS2 |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H14ClFN4OS2/c1-11-3-2-4-12(7-11)10-28-19-23-9-14(21)17(25-19)18(27)26-20-24-15-6-5-13(22)8-16(15)29-20/h2-9H,10H2,1H3,(H,24,26,27) |
Clave InChI |
HLOUYMSGWXNCMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11379330.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11379332.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11379341.png)
![N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379356.png)
![N-(2,5-dimethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11379378.png)
![N-Benzyl-2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11379383.png)


![3-(3,4-dimethoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379392.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11379393.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11379401.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11379405.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11379406.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11379412.png)
